BENGHE Foundational & Exploratory

Check Availability & Pricing

The Pharmacokinetic Profile of Mobocertinib
(TAK-788): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TAK-788

Cat. No.: B1574709

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mobocertinib (formerly known as TAK-788) is an oral, first-in-class, irreversible tyrosine kinase
inhibitor (TKI) designed to selectively target epidermal growth factor receptor (EGFR) with exon
20 insertion mutations (EGFRex20ins).[1][2] This guide provides a comprehensive overview of
the pharmacokinetics (PK) and oral bioavailability of mobocertinib, presenting key data from
clinical and preclinical studies. It is intended to serve as a technical resource for professionals
in the fields of pharmacology, oncology, and drug development.

Pharmacokinetic Properties

Mobocertinib exhibits a pharmacokinetic profile characterized by moderate oral bioavailability,
extensive metabolism, and primarily fecal elimination.[3][4] The drug's exposure, as measured
by the area under the concentration-time curve (AUC), increases in a dose-proportional
manner.[5][6][7]

Absorption and Bioavailability

Following oral administration, mobocertinib is absorbed with a median time to maximum
plasma concentration (Tmax) of approximately 4 hours.[5][6][7][8] The absolute oral
bioavailability of mobocertinib has been determined to be 37%.[8][9] Co-administration with a
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low-fat meal does not have a clinically meaningful effect on the pharmacokinetics of
mobocertinib, allowing it to be taken with or without food.[10][11]

Distribution

Mobocertinib has a large apparent volume of distribution at steady-state of 3509 L.[9] The drug
and its active metabolites are highly bound to plasma proteins, with protein binding reported to
be 99.3% for mobocertinib, 99.5% for its active metabolite AP32960, and 98.6% for AP32914.
[1] A significant portion of mobocertinib-related material in plasma is covalently bound to
plasma proteins.[3]

Metabolism

Mobocertinib undergoes extensive metabolism, primarily mediated by the cytochrome P450
3A4/5 (CYP3A4/5) enzymes.[4][12][13] The metabolism mainly involves oxidative N-
demethylation, leading to the formation of two active metabolites, AP32960 and AP32914,
which are approximately equipotent to the parent drug.[1][6][8] These metabolites contribute to
the overall systemic exposure.[13] Mobocertinib has been observed to be an auto-inducer of its
own metabolism, likely through the induction of CYP3A.[14]

Elimination

The elimination of mobocertinib and its metabolites occurs predominantly through the feces.
Following a single oral dose of radiolabeled mobocertinib, approximately 76% of the
radioactivity was recovered in the feces, with about 4% found in the urine.[1][3][8] Renal
excretion of unchanged mobocertinib is a minor elimination pathway.[3][8] The geometric mean
effective half-life of mobocertinib ranges from 11 to 17 hours, supporting once-daily dosing.[5]

[6][7]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of mobocertinib from
various studies.
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Parameter

Value

Study Population Reference(s)

Absolute Oral

Bioavailability

36.7% (Geometric

Mean)

Healthy Adult Males [3][13]

Median Time to
Maximum

Concentration (Tmax)

4 hours

Patients with NSCLC [5]6117]

Geometric Mean
Effective Half-life
(t1/2)

11 - 17 hours

Patients with NSCLC [5161[7]

Mean Apparent
Volume of Distribution
(Vd/F)

3509 L

Healthy Volunteers

Plasma Protein

Binding

Mobocertinib

99.3%

In vitro [1]

AP32960 (active

metabolite)

99.5%

In vitro [1]

AP32914 (active

metabolite)

98.6%

In vitro [1]

Primary Route of

Elimination

Fecal (76%)

Healthy Male Subjects  [1][3]

Primary Metabolizing

In vitro / Clinical

CYP3A4/5 _ [4][12][13]
Enzyme Studies
Table 1: Key Pharmacokinetic Parameters of Mobocertinib.
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AUCO0-24 Study
Dose Cmax (ng/mL) ) Reference(s)
(h*ng/mL) Population
160 mg once ] )
] 70.4 (Geometric 951 (Geometric Healthy
daily (steady- [9]
Mean) Mean) Volunteers
state)

Table 2: Steady-State Pharmacokinetic Parameters of Mobocertinib at the Recommended
Phase 2 Dose.

Experimental Protocols

Absolute Bioavailability and Mass Balance Study
(NCT03811834)

This Phase 1, open-label, two-period study was conducted in healthy adult male subjects to
assess the absolute bioavailability, mass balance, pharmacokinetics, metabolism, and
excretion of mobocertinib.[3][13]

o Period 1 (Absolute Bioavailability): Subjects received a single 160 mg oral capsule of
mobocertinib followed by a 15-minute intravenous (IV) infusion of 50 ug of [14C]-
mobocertinib.[3]

e Period 2 (Mass Balance): Subjects received a single 160 mg oral solution of [14C]-
mobocertinib.[3]

o Sample Collection: Blood, plasma, urine, and feces were collected at predetermined
intervals to measure concentrations of mobocertinib, its metabolites, and total radioactivity.[3]

e Analytical Methods: Plasma concentrations of mobocertinib and its metabolites were
determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)
methods. Radioactivity was measured using liquid scintillation counting.[3]

Phase 1/2 Dose-Escalation and Expansion Study
(NCT02716116)
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This was a multicenter, open-label, Phase 1/2 trial that evaluated the safety, tolerability,
pharmacokinetics, and anti-tumor activity of mobocertinib in patients with advanced non-small
cell lung cancer (NSCLC) with EGFR or HER2 mutations.[6][15][16]

» Dose Escalation: A standard 3+3 dose-escalation design was used, starting at 5 mg once
daily, to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose
(RP2D).[6]

o Pharmacokinetic Sampling: Serial blood samples were collected on day 1 and at steady-
state (Cycle 2, Day 1) to determine the plasma concentrations of mobocertinib and its active
metabolites.[6]

« Analytical Methods: Plasma concentrations were quantified using a validated LC-MS/MS
assay.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

« 1. Discovery, Development, Inventions, and Patent Trends on Mobocertinib Succinate: The
First-in-Class Oral Treatment for NSCLC with EGFR Exon 20 Insertions - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. aacrjournals.org [aacrjournals.org]

¢ 3. Aphase 1 study to assess the absolute bioavailability, mass balance, pharmacokinetics,
metabolism, and excretion of [14C]-mobocertinib, an oral inhibitor of EGFR exon 20 insertion
mutations, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1574709?utm_src=pdf-body-img
https://www.benchchem.com/product/b1574709?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8698942/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8698942/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8698942/
https://aacrjournals.org/cancerdiscovery/article/11/7/1672/666626/Mobocertinib-TAK-788-A-Targeted-Inhibitor-of-EGFR
https://pubmed.ncbi.nlm.nih.gov/38789848/
https://pubmed.ncbi.nlm.nih.gov/38789848/
https://pubmed.ncbi.nlm.nih.gov/38789848/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4. Metabolism and Excretion of [L4C]Mobocertinib, a Selective Covalent Inhibitor of
Epidermal Growth Factor Receptor (EGFR) Exon 20 Insertion Mutations, in Healthy Male
Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

5. tandfonline.com [tandfonline.com]

6. Activity and Safety of Mobocertinib (TAK-788) in Previously Treated Non—Small Cell Lung
Cancer With EGFR Exon 20 Insertion Mutations From a Phase 1/2 Trial - PMC
[pmc.ncbi.nlm.nih.gov]

7. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations -
PMC [pmc.ncbi.nlm.nih.gov]

8. Discovery of mobocertinib, a new irreversible tyrosine kinase inhibitor indicated for the
treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC
[pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]
10. researchgate.net [researchgate.net]
11. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

12. Metabolism and Excretion of [L4C]Mobocertinib, a Selective Covalent Inhibitor of
Epidermal Growth Factor Receptor (EGFR) Exon 20 Insertion Mutations, in Healthy Male
Subjects | Semantic Scholar [semanticscholar.org]

13. A phase 1 study to assess the absolute bioavailability, mass balance, pharmacokinetics,
metabolism, and excretion of [14C]-mobocertinib, an oral inhibitor of EGFR exon 20 insertion
mutations, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

14. Population pharmacokinetics of mobocertinib in healthy volunteers and patients with
non—small cell lung cancer - PMC [pmc.ncbi.nim.nih.gov]

15. Mobocertinib: Mechanism of action, clinical, and translational science - PubMed
[pubmed.ncbi.nim.nih.gov]

16. A Phase 1/2 Study of the Safety, Pharmacokinetics, and Anti-Tumor Activity of the Oral
EGFR/HER2 Inhibitor TAK-788 (AP32788) in Non-Small Cell Lung Cancer | Dana-Farber
Cancer Institute [dana-farber.org]

To cite this document: BenchChem. [The Pharmacokinetic Profile of Mobocertinib (TAK-788):
An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1574709#pharmacokinetics-and-oral-bioavailability-
of-tak-788]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/39038951/
https://pubmed.ncbi.nlm.nih.gov/39038951/
https://pubmed.ncbi.nlm.nih.gov/39038951/
https://www.tandfonline.com/doi/full/10.2147/LCTT.S307321
https://pmc.ncbi.nlm.nih.gov/articles/PMC8295177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8295177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8295177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8286072/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8286072/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9433531/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9433531/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9433531/
https://www.researchgate.net/figure/Relative-Bioavailability-Assessment-of-Mobocertinib-160-mg-After-Oral-Administration-of_tbl1_352358428
https://www.researchgate.net/publication/352358428_Single-Dose_Pharmacokinetics_and_Tolerability_of_the_Oral_Epidermal_Growth_Factor_Receptor_Inhibitor_Mobocertinib_TAK-788_in_Healthy_Volunteers_Low-Fat_Meal_Effect_and_Relative_Bioavailability_of_2_Ca
https://scientiasalut.gencat.cat/bitstream/handle/11351/9519/characterization_management_adverse_events_observed_mobocertinib_tak_788_treatment_egfr_exon_20_insertion_positive_non_small_cell_lung_cancer_2023.pdf?sequence=1&isAllowed=y
https://www.semanticscholar.org/paper/Metabolism-and-Excretion-of-%5B14C%5DMobocertinib%2C-a-of-Chen-Shah/acad0efb4db55bbbbe810e5c18a56c1941c21e8d
https://www.semanticscholar.org/paper/Metabolism-and-Excretion-of-%5B14C%5DMobocertinib%2C-a-of-Chen-Shah/acad0efb4db55bbbbe810e5c18a56c1941c21e8d
https://www.semanticscholar.org/paper/Metabolism-and-Excretion-of-%5B14C%5DMobocertinib%2C-a-of-Chen-Shah/acad0efb4db55bbbbe810e5c18a56c1941c21e8d
https://pmc.ncbi.nlm.nih.gov/articles/PMC11327196/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11327196/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11327196/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9197538/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9197538/
https://pubmed.ncbi.nlm.nih.gov/38511563/
https://pubmed.ncbi.nlm.nih.gov/38511563/
https://www.dana-farber.org/clinical-trials/16-143
https://www.dana-farber.org/clinical-trials/16-143
https://www.dana-farber.org/clinical-trials/16-143
https://www.benchchem.com/product/b1574709#pharmacokinetics-and-oral-bioavailability-of-tak-788
https://www.benchchem.com/product/b1574709#pharmacokinetics-and-oral-bioavailability-of-tak-788
https://www.benchchem.com/product/b1574709#pharmacokinetics-and-oral-bioavailability-of-tak-788
https://www.benchchem.com/product/b1574709#pharmacokinetics-and-oral-bioavailability-of-tak-788
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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